molecular formula C14H11NO4 B6388534 5-(4-Acetylphenyl)-6-hydroxynicotinic acid CAS No. 1261905-36-5

5-(4-Acetylphenyl)-6-hydroxynicotinic acid

Cat. No.: B6388534
CAS No.: 1261905-36-5
M. Wt: 257.24 g/mol
InChI Key: FOKRFIWIJZMLMW-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a hydroxyl group at the 6th position and an acetylphenyl group at the 5th position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-6-hydroxynicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acid reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-Acetylphenyl)-6-ketonicotinic acid.

    Reduction: Formation of 5-(4-Hydroxyphenyl)-6-hydroxynicotinic acid.

    Substitution: Formation of various substituted nicotinic acid derivatives.

Scientific Research Applications

5-(4-Acetylphenyl)-6-hydroxynicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetylphenyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-6-hydroxynicotinic acid
  • 5-(4-Methoxyphenyl)-6-hydroxynicotinic acid
  • 5-(4-Chlorophenyl)-6-hydroxynicotinic acid

Uniqueness

5-(4-Acetylphenyl)-6-hydroxynicotinic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-acetylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-8(16)9-2-4-10(5-3-9)12-6-11(14(18)19)7-15-13(12)17/h2-7H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKRFIWIJZMLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687392
Record name 5-(4-Acetylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-36-5
Record name 5-(4-Acetylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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